molecular formula C9H6BrNO2 B11869393 3-amino-2-bromo-4H-chromen-4-one CAS No. 61423-68-5

3-amino-2-bromo-4H-chromen-4-one

Cat. No.: B11869393
CAS No.: 61423-68-5
M. Wt: 240.05 g/mol
InChI Key: UYSBOYAUKUKFIZ-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-bromo-4H-chromen-4-one typically involves the bromination of 4H-chromen-4-one followed by amination. One common method is the bromination of 4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 2-bromo-4H-chromen-4-one is then subjected to amination using ammonia or an amine source under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H6BrN1O2
  • Molecular Weight : 254.08 g/mol
  • IUPAC Name : 3-amino-2-bromo-4H-chromen-4-one
  • Structural Features : The compound features a chromene backbone, which contributes to its reactivity and biological activity.

Research has identified several biological activities associated with this compound:

  • Anticancer Properties :
    • Studies have shown that derivatives of chromones exhibit cytotoxic activity against various cancer cell lines, including leukemia, colon, prostate, and melanoma cells .
    • A study highlighted that treatment with this compound led to increased mRNA levels of pro-apoptotic genes (P53 and BAX) while downregulating anti-apoptotic genes (BCL2 and CDK4) in colon cancer cells .
  • Antimicrobial Activity :
    • The compound has been investigated for its potential antimicrobial effects against various pathogens, indicating its usefulness in developing new antimicrobial agents .
  • Mechanism of Action :
    • The precise mechanism is not fully understood; however, it is believed that the compound interacts with various molecular targets due to the presence of both amino and bromo groups, enhancing its binding affinity to specific enzymes or receptors .

Case Study on Anticancer Activity

A recent study evaluated the effects of this compound on human prostate cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics, indicating its potential as a lead compound for new anticancer therapies.

"The administration of this compound resulted in a marked decrease in cell viability in prostate cancer cell lines" .

Case Study on Antimicrobial Effects

In vitro studies assessed the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for its application as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could serve as a valuable candidate in antimicrobial drug development.

Mechanism of Action

The mechanism of action of 3-amino-2-bromo-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects. The chromenone scaffold can also undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-bromo-4H-chromen-4-one is unique due to the presence of both amino and bromo substituents on the chromenone scaffold. This combination enhances its reactivity and allows for diverse chemical modifications. Additionally, the compound’s potential biological activities make it a valuable candidate for drug discovery and development .

Biological Activity

3-Amino-2-bromo-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by its unique structural features, including a bromine atom and an amino group. Its molecular formula is C10H8BrN1O2C_{10}H_{8}BrN_{1}O_{2} with a molecular weight of approximately 254.08 g/mol. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a chromene backbone, which is a bicyclic structure containing both aromatic and aliphatic characteristics. The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Involving the reaction of appropriate aldehydes with phenolic compounds under acidic conditions.
  • Halogenation : The introduction of bromine at the 2-position can be performed using brominating agents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary investigations have shown that derivatives of chromones possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties against prostate (PC-3) and lung (SK-LU-1) cancer cells. Comparative studies revealed that certain derivatives were more effective than standard chemotherapeutics like cisplatin and topotecan .

CompoundCancer Cell LineIC50 (µM)Comparison
This compoundSK-LU-1<10More effective than cisplatin
Derivative APC-3<5More effective than topotecan

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Some derivatives have shown the ability to inhibit the release of pro-inflammatory cytokines by targeting the TLR4/MAPK signaling pathways in RAW264.7 cells, indicating potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition was quantified with an IC50 value indicating its effectiveness compared to other known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the amino group at the 3-position and bromine at the 2-position significantly influence its reactivity and biological interactions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-amino-6-bromo-4H-chromen-4-oneBromine at position 6Potentially different anticancer activity
2-amino-3-cyano-4H-chromen-4-oneCyano group instead of bromoKnown for distinct reactivity patterns
2-hydroxychromoneHydroxy group at position 2Exhibits strong chelating properties

Case Studies

Several studies have been conducted to evaluate the biological activity of chromone derivatives:

  • Anticancer Studies : A study demonstrated that a series of chromone derivatives, including those structurally related to this compound, showed significant cytotoxicity against various cancer cell lines, providing evidence for their potential use as anticancer agents .
  • Inflammation Studies : Another investigation highlighted how specific derivatives could effectively reduce inflammation markers in vivo, suggesting their utility in developing anti-inflammatory medications .

Properties

IUPAC Name

3-amino-2-bromochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSBOYAUKUKFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492354
Record name 3-Amino-2-bromo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61423-68-5
Record name 3-Amino-2-bromo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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